ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 852180-99-5
VCID: VC2287196
InChI: InChI=1S/C13H14BrN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol

ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 852180-99-5

Cat. No.: VC2287196

Molecular Formula: C13H14BrN3O2

Molecular Weight: 324.17 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 852180-99-5

Specification

CAS No. 852180-99-5
Molecular Formula C13H14BrN3O2
Molecular Weight 324.17 g/mol
IUPAC Name ethyl 1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C13H14BrN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3
Standard InChI Key CEPAQZSYTYLMDO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C
Canonical SMILES CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C

Introduction

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound belonging to the triazole family. It is characterized by its molecular formula C₁₃H₁₄BrN₃O₂ and molecular weight of 324.18 g/mol . This compound is of interest in various fields, including proteomics research, due to its unique structural features and potential applications.

Synthesis Methods

The synthesis of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cycloaddition reactions. This process often requires catalysts like copper(I) salts and can be performed in solvents such as acetonitrile or dichloromethane.

Synthetic Route Example:

  • Azide-Alkyne Cycloaddition: The reaction between an azide and an alkyne in the presence of a copper(I) catalyst forms the triazole ring.

  • Bromobenzyl Group Introduction: The 4-bromobenzyl group is introduced through nucleophilic substitution or other suitable methods.

  • Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

Biological Activities:

  • Antimicrobial Activity: Triazole compounds often exhibit antimicrobial properties, which could be explored in this compound.

  • Anticancer Potential: The structural features of this compound might allow it to interact with biological targets relevant to cancer therapy.

Safety and Handling

Given its chemical structure, ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate should be handled with caution. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.

Hazard InformationDescription
Signal WordWarning
Hazard StatementsNot specified in available sources
Precautionary StatementsNot specified in available sources

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